Jhdm-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

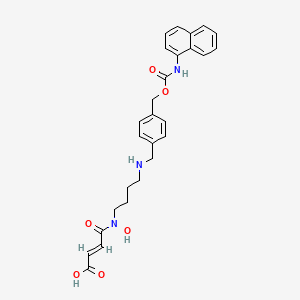

C27H29N3O6 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

(E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C27H29N3O6/c31-25(14-15-26(32)33)30(35)17-4-3-16-28-18-20-10-12-21(13-11-20)19-36-27(34)29-24-9-5-7-22-6-1-2-8-23(22)24/h1-2,5-15,28,35H,3-4,16-19H2,(H,29,34)(H,32,33)/b15-14+ |

InChI Key |

FOJNYQXAAPCEPX-CCEZHUSRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)/C=C/C(=O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)C=CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Epigenetic Machinery: A Technical Guide to the Mechanism of Action of Jhdm-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of Jhdm-IN-1, a small molecule inhibitor targeting a critical family of epigenetic regulators. By delving into its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals in the fields of oncology, epigenetics, and drug discovery.

Core Mechanism: Inhibition of Jumonji C Domain-Containing Histone Demethylases

This compound functions as a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), a major class of enzymes responsible for removing methyl groups from histone proteins.[1][2][3][4] These enzymes play a pivotal role in regulating gene expression by altering chromatin structure. The catalytic activity of JHDMs is dependent on Fe(II) and α-ketoglutarate as cofactors, and many inhibitors, likely including this compound, act by mimicking the cofactor α-ketoglutarate.[5]

The inhibitory profile of this compound is not uniform across all JHDMs, demonstrating a degree of selectivity. Its primary targets are members of the JMJD2 subfamily, which are known to demethylate histone H3 at lysine 9 and lysine 36 (H3K9me3 and H3K36me3), marks generally associated with transcriptional repression and elongation, respectively.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against a panel of JmjC domain-containing histone demethylases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

| Target Enzyme | IC50 (μM) |

| JMJD2C | 3.4 |

| JMJD2A | 4.3 |

| JMJD2E | 5.9 |

| PHF8 | 10 |

| JMJD3 | 43 |

Data compiled from multiple sources.[1][2][3][4]

This quantitative data highlights the preferential inhibition of the JMJD2 subfamily by this compound.

Signaling Pathways and Cellular Consequences

The inhibition of JHDMs by this compound triggers a cascade of downstream cellular events, primarily through the modulation of gene expression. By preventing the removal of methyl marks on histones, particularly H3K4me3, this compound can lead to the reactivation of tumor suppressor genes and alterations in cellular processes such as proliferation and differentiation.[6][7] The KDM5 family (a subset of JHDMs) are transcriptional co-repressors that specifically catalyze the removal of methylation from H3K4.[8] Inhibition of these enzymes can lead to an increase in H3K4me3 levels, a mark associated with actively transcribed genes.[5][7]

The following diagram illustrates the general signaling pathway affected by this compound.

Caption: Mechanism of this compound action on histone demethylation and cellular outcomes.

Increased expression of certain JHDMs, such as JHDM1D, has been linked to the suppression of tumor growth by down-regulating angiogenesis.[9] This suggests that the context-dependent inhibition of different JHDMs can have varied and complex effects on tumor biology.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Histone Demethylase Inhibition Assay (Biochemical)

This assay is fundamental to determining the IC50 values of this compound against specific JHDM enzymes.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a purified recombinant JHDM.

Materials:

-

Recombinant human JHDM enzyme (e.g., JMJD2C)

-

Biotinylated histone H3 peptide substrate

-

AlphaLISA® anti-methyl histone antibody (specific to the methylation mark being investigated)

-

Streptavidin-coated donor beads

-

Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

This compound (in DMSO)

-

Fe(II) and α-ketoglutarate

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well microplate, add the JHDM enzyme, the histone peptide substrate, Fe(II), and α-ketoglutarate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the AlphaLISA® acceptor beads and the streptavidin-coated donor beads.

-

Incubate the plate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro histone demethylase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to its target proteins within a cellular context.

Objective: To demonstrate that this compound engages with JHDMs in intact cells.

Materials:

-

Cultured cells expressing the target JHDM

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer

-

Antibodies for Western blotting

Procedure:

-

Treat cultured cells with either this compound or DMSO.

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for a defined period.

-

Lyse the cells to release the proteins.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Analyze the soluble fraction for the presence of the target JHDM using Western blotting.

-

The binding of this compound to the JHDM will stabilize the protein, leading to a higher melting temperature compared to the DMSO-treated control.

Western Blot Analysis of Histone Methylation

This assay is used to assess the downstream effect of this compound on global histone methylation levels within cells.

Objective: To measure the change in specific histone methylation marks following treatment with this compound.

Materials:

-

Cultured cells

-

This compound

-

Histone extraction buffer

-

Antibodies specific to various histone methylation marks (e.g., H3K4me3, H3K9me3)

-

Antibody against total histone H3 (as a loading control)

Procedure:

-

Treat cells with this compound or DMSO for a specified time.

-

Extract histones from the cell nuclei.

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against specific histone methylation marks and total H3.

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the relative change in histone methylation levels. An increase in a specific methylation mark upon treatment indicates inhibition of the corresponding demethylase.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased expression of histone demethylase JHDM1D under nutrient starvation suppresses tumor growth via down-regulating angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

JHDM-IN-1: A Technical Guide to its Discovery and Development as a JmjC Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and biological characterization of JHDM-IN-1, a selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). This document details the quantitative inhibitory data, experimental methodologies, and relevant biological pathways associated with this compound.

Introduction to JmjC Histone Demethylases and this compound

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation status of histone lysine residues is dynamically controlled by the opposing activities of histone methyltransferases and histone demethylases. The JmjC domain-containing histone demethylases are a large family of Fe(II) and α-ketoglutarate-dependent oxygenases that reverse lysine methylation, making them attractive targets for therapeutic intervention in various diseases, including cancer.

This compound (also referred to as Compound 1) was developed as a selective inhibitor to probe the cellular functions of this enzyme family. Its discovery provided a valuable chemical tool for studying the biological roles of JmjC demethylases.

Quantitative Inhibitor Profiling

The inhibitory activity of this compound was assessed against a panel of JmjC histone demethylases and other related enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against JmjC Histone Demethylases

| Target Enzyme | IC50 (μM) |

| JMJD2C | 3.4[1] |

| JMJD2A | 4.3[1][2] |

| JMJD2E | 5.9[1] |

| PHF8 | 10[1] |

| JMJD3 | 43[1] |

Table 2: In Vitro Inhibitory Activity of this compound against Other Enzymes

| Target Enzyme | IC50 (μM) |

| FIH | 22[1] |

| PHD3 | 31[1] |

| PHD1 | 54[1] |

| PHD2 | 83[1] |

| LSD1 | 620[1] |

Discovery and Development

This compound was identified through a structure-based design approach. The design strategy aimed to create a molecule that mimics the substrate of JmjC demethylases, thereby acting as a competitive inhibitor. A key feature of the inhibitor is a positively charged fragment designed to mimic the methylated lysine substrate, which was shown to be crucial for its inhibitory activity against JHDMs.[2]

Due to the high polarity of this compound, which results in poor cellular uptake, a methyl ester prodrug, referred to as methylstat (Compound 2), was synthesized to enhance cell permeability and facilitate cellular studies.[2]

Experimental Protocols

In Vitro Histone Demethylase Inhibition Assay (DELFIA)

The inhibitory potency of this compound against various JmjC histone demethylases was determined using a dissociation-enhanced lanthanide fluorescent immunoassay (DELFIA).

-

Enzyme Preparation: The catalytic domain of human JMJD2C (amino acids 1-420) was cloned and purified as a GST-fusion protein.[2] The activity of the purified enzyme in demethylating a synthetic histone H3 fragment peptide substrate (H3K9me3) was confirmed by electrospray time-of-flight (ESI-TOF) mass spectrometry.[2]

-

Assay Principle: The assay measures the demethylation of a biotinylated histone peptide substrate. The product of the enzymatic reaction is captured on a streptavidin-coated plate and detected using a specific primary antibody followed by a europium-labeled secondary antibody. The time-resolved fluorescence of europium is then measured.

-

Procedure:

-

The purified JHDM enzyme is incubated with the biotinylated histone peptide substrate and varying concentrations of this compound in an appropriate reaction buffer.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction mixture is transferred to a streptavidin-coated microplate to capture the biotinylated peptide.

-

A primary antibody specific for the demethylated histone mark is added, followed by a europium-labeled secondary antibody.

-

After washing steps, an enhancement solution is added to release the europium ions, and the time-resolved fluorescence is measured.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Growth Inhibition Assay

The effect of this compound on cell proliferation was evaluated using a standard cell viability assay.

-

Cell Line: The oesophageal carcinoma cell line KYSE150 was used for these studies.[2]

-

Procedure:

-

KYSE150 cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of this compound (or its prodrug, methylstat) for a specified duration (e.g., 48 hours).[1]

-

Cell viability is assessed using a suitable method, such as the MTT or CellTiter-Glo assay.

-

The results are expressed as the percentage of cell growth inhibition relative to untreated control cells.

-

-

Results: this compound did not show significant growth inhibition in KYSE150 cells at concentrations up to 100 μM, likely due to its poor cell permeability.[1][2]

Signaling Pathways and Biological Context

JmjC histone demethylases are key regulators of the epigenetic landscape and are involved in a multitude of cellular signaling pathways. By removing methyl marks from histones, they can alter chromatin structure and modulate the expression of genes that are critical for cell proliferation, differentiation, and survival.

The inhibition of JmjC demethylases by this compound leads to the maintenance of histone methylation marks, such as H3K9me3, which are generally associated with transcriptional repression. This can, in turn, affect the expression of genes involved in various cancer-related pathways.

Conclusion

This compound is a valuable research tool for studying the biological functions of JmjC domain-containing histone demethylases. Its development through structure-based design and subsequent characterization have provided insights into the chemical inhibition of this important class of epigenetic regulators. While the parent compound has limitations in cellular systems due to its polarity, its prodrug, methylstat, enables the investigation of the cellular consequences of JmjC demethylase inhibition. Further development of more potent and cell-permeable inhibitors based on the this compound scaffold could lead to novel therapeutic agents for the treatment of cancer and other diseases driven by epigenetic dysregulation.

References

Jhdm-IN-1: A Technical Guide to Target Profile and Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor Jhdm-IN-1, focusing on its target profile and corresponding IC50 values. Detailed methodologies for key experimental assays are provided, alongside visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and inhibitory characteristics.

Target Profile and IC50 Values of this compound

This compound is an inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). Its inhibitory activity has been characterized against a panel of JmjC demethylases and other related enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below.

| Target Enzyme | Target Family | IC50 (μM) |

| JMJD2C | JmjC Histone Demethylase | 3.4 |

| JMJD2A | JmjC Histone Demethylase | 4.3 |

| JMJD2E | JmjC Histone Demethylase | 5.9 |

| PHF8 | JmjC Histone Demethylase | 10 |

| JMJD3 | JmjC Histone Demethylase | 43 |

| FIH | 2-Oxoglutarate Dioxygenase | 22 |

| PHD1 | Prolyl Hydroxylase | 54 |

| PHD2 | Prolyl Hydroxylase | 83 |

| PHD3 | Prolyl Hydroxylase | 31 |

| LSD1 | Lysine-Specific Demethylase | 620 |

In addition to its enzymatic inhibition, this compound has been evaluated for its effect on cell growth. The GI50 value, the concentration that causes 50% growth inhibition, was determined in the KYSE-150 human esophageal cancer cell line.

| Cell Line | Assay Type | GI50 (μM) |

| KYSE-150 | MTT Assay | 5.1[1] |

Experimental Protocols for IC50 Determination

The IC50 values for this compound are typically determined using in vitro biochemical assays. While specific proprietary protocols may vary, the following represent standard methodologies for assessing the activity of JmjC histone demethylase inhibitors.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This assay is a highly sensitive, bead-based immunoassay that requires no wash steps.

Principle: A biotinylated histone peptide substrate is demethylated by the target enzyme. The demethylated product is then recognized by a specific antibody conjugated to an acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide. Upon excitation, the donor beads generate singlet oxygen, which, if in close proximity, activates the acceptor beads, resulting in light emission. The signal is inversely proportional to the enzyme activity.

Generalized Protocol:

-

Enzyme Reaction: In a microplate, combine the JmjC histone demethylase enzyme, the biotinylated histone peptide substrate, co-factors (Fe(II) and 2-oxoglutarate), and varying concentrations of this compound. Incubate to allow the demethylation reaction to proceed.

-

Detection: Add a mixture of AlphaLISA acceptor beads conjugated to the anti-demethylated histone antibody and streptavidin-coated donor beads.

-

Incubation: Incubate the plate in the dark to allow for bead-antibody-substrate binding.

-

Signal Reading: Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a fluorescence resonance energy transfer (FRET)-based technology that is well-suited for high-throughput screening.

Principle: A biotinylated histone peptide substrate is enzymatically demethylated. The reaction product is detected by a specific antibody labeled with a fluorescent donor (e.g., europium cryptate) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the donor and acceptor are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. The HTRF signal is proportional to the amount of demethylated product.

Generalized Protocol:

-

Enzyme Reaction: In a microplate, incubate the JmjC histone demethylase with the biotinylated histone peptide substrate, co-factors, and a dilution series of this compound.

-

Detection: Stop the reaction and add the detection reagents, including the europium-labeled antibody and the streptavidin-XL665 conjugate.

-

Incubation: Incubate to allow for the formation of the detection complex.

-

Signal Reading: Read the time-resolved fluorescence signals at two different wavelengths (donor and acceptor emission) using an HTRF-compatible microplate reader.

-

Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.

Formaldehyde Dehydrogenase (FDH) Coupled Assay

This is a continuous spectrophotometric or fluorometric assay that measures the production of formaldehyde, a byproduct of the JmjC demethylation reaction.

Principle: JmjC histone demethylases produce one molecule of formaldehyde for every methyl group removed from the histone substrate. The formaldehyde is then oxidized by formaldehyde dehydrogenase (FDH) in the presence of NAD+, leading to the production of NADH. The increase in NADH can be monitored by measuring the absorbance at 340 nm or by fluorescence.

Generalized Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a microplate containing the JmjC histone demethylase, the histone peptide substrate, co-factors, FDH, and NAD+.

-

Initiation: Add varying concentrations of this compound to the wells and initiate the reaction.

-

Kinetic Reading: Monitor the increase in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction rates from the kinetic curves. Plot the rates against the inhibitor concentrations to calculate the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving the targets of this compound and a generalized experimental workflow for IC50 determination.

References

An In-depth Technical Guide to the Specificity of Jumonji C Domain-Containing Histone Demethylase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the specificity of small molecule inhibitors against the Jumonji C (JmjC) domain-containing (JMJD) family of histone demethylases. While initial interest was specified for the inhibitor Jhdm-IN-1, publicly available data for this compound is limited. To fulfill the core requirements of an in-depth guide, this document will present the available data for this compound and use the extensively characterized pan-JMJD inhibitor, JIB-04, as a primary example to illustrate the principles of specificity profiling, experimental methodologies, and relevant biological pathways.

Introduction to the JMJD Family of Proteins

The Jumonji C (JmjC) domain-containing (JMJD) proteins are a large family of enzymes, with over 30 members in humans, that play a critical role in epigenetic regulation.[1] Most members of this family function as histone lysine demethylases (KDMs), removing methyl marks from histone tails, a process crucial for regulating chromatin structure and gene expression.[2][3] These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases, which catalyze the demethylation of mono-, di-, and trimethylated lysine residues.[3]

Given their fundamental role in transcription, development, and cellular differentiation, the dysregulation of JMJD proteins has been implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] This has made them attractive targets for therapeutic intervention. The development of potent and selective small molecule inhibitors is a key strategy for both probing the biological functions of these enzymes and for potential clinical applications.

Quantitative Data on Inhibitor Specificity

A critical aspect of inhibitor development is understanding its specificity across the entire enzyme family and against other related enzymes. An ideal inhibitor would target a specific JMJD protein or subfamily with high potency, minimizing off-target effects.

This compound: This compound is a known inhibitor of several JmjC domain-containing proteins. The available data shows its activity is most potent against the JMJD2 (KDM4) subfamily, with significantly less activity against JMJD3 (KDM6B).[4][5][6] It also demonstrates some inhibition of other 2-OG dependent oxygenases, such as FIH and PHD family members.[4]

Table 1: Specificity of this compound against JMJD Family and other 2-OG Oxygenases

| Target Protein | IC50 (µM) |

| JMJD2C (KDM4C) | 3.4 |

| JMJD2A (KDM4A) | 4.3 |

| JMJD2E (KDM4E) | 5.9 |

| PHF8 (KDM7B) | 10 |

| FIH | 22 |

| PHD3 | 31 |

| JMJD3 (KDM6B) | 43 |

| PHD1 | 54 |

| PHD2 | 83 |

| LSD1 (KDM1A)* | 620 |

Data sourced from MedChemExpress.[4] *Note: LSD1 is a FAD-dependent demethylase, not a JmjC enzyme, highlighting broad-panel screening.

JIB-04: In contrast, JIB-04 is characterized as a pan-JMJD inhibitor, demonstrating broad activity across multiple JMJD subfamilies at nanomolar concentrations.[7][8][9][10] It was identified through a cell-based screen and specifically inhibits the activity of the Jumonji family of histone demethylases in vitro and in vivo.[11] Importantly, JIB-04 shows high selectivity for JMJD enzymes over other 2-OG oxygenases like PHD2 and TET1, as well as other classes of histone modifying enzymes like histone deacetylases (HDACs).[7][8][12]

Table 2: Specificity of JIB-04 against the JMJD Family

| Target Protein | IC50 (nM) |

| JARID1A (KDM5A) | 230 |

| JMJD2E (KDM4E) | 340 |

| JMJD2B (KDM4B) | 435 |

| JMJD2A (KDM4A) | 445 |

| JMJD2D (KDM4D) | 290 |

| JMJD3 (KDM6B) | 855 |

| JMJD2C (KDM4C) | 1100 |

Data compiled from Tocris Bioscience, Cayman Chemical, and Selleck Chemicals.[7][8][9][10]

Table 3: Selectivity Profile of JIB-04 against Other Oxygenases

| Target Protein | IC50 |

| PHD2 | > 6 µM |

| TET1 | No Inhibition |

| LSD1 (KDM1A) | No Inhibition |

Data compiled from multiple sources.[8][10][12]

Experimental Protocols

The determination of inhibitor specificity and mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

This assay quantitatively measures the enzymatic activity of JMJD proteins by detecting the formaldehyde byproduct of the demethylation reaction.

Principle: The JmjC-mediated demethylation of a methylated histone peptide substrate produces one molecule of formaldehyde per methyl group removed. The formaldehyde is then oxidized by formaldehyde dehydrogenase (FDH) using NAD+ as a cofactor, which produces NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm and is directly proportional to the demethylase activity.

Detailed Protocol:

-

Reagents & Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid.

-

Enzyme: Recombinant human JMJD protein (e.g., JMJD2E, 100-200 ng per reaction).

-

Substrate: Trimethylated histone peptide (e.g., H3K9me3 peptide, 2-5 µM).

-

Coupling Enzymes & Cofactors: Formaldehyde Dehydrogenase (FDH, 0.5 units), NAD+ (0.5 mM).

-

Inhibitor: Test compound (e.g., JIB-04) dissolved in DMSO, serially diluted.

-

-

Procedure:

-

Add 50 µL of Assay Buffer to the wells of a 96-well UV-transparent plate.

-

Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add 20 µL of a master mix containing the histone peptide substrate, NAD+, and FDH.

-

To initiate the reaction, add 29 µL of recombinant JMJD enzyme.

-

Immediately place the plate in a microplate reader capable of kinetic reads at 340 nm.

-

Measure the absorbance every 60 seconds for 20-30 minutes at 30°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (mOD/min).

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

This method assesses the ability of an inhibitor to alter the levels of specific histone methylation marks within cells.

Principle: Cells are treated with the inhibitor, which should block the activity of the target JMJD enzyme and lead to an accumulation of its histone substrate. Histones are then extracted, and the levels of a specific methylation mark (e.g., H3K9me3, H3K27me3) are quantified by immunoblotting with a modification-specific antibody.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A549) and allow them to adhere overnight.

-

Treat cells with various concentrations of the inhibitor (e.g., JIB-04, 0.1 - 10 µM) or vehicle (DMSO) for 24-48 hours.

-

-

Histone Extraction:

-

Harvest cells by scraping and wash with ice-cold PBS containing 5 mM sodium butyrate (to inhibit HDACs).

-

Lyse the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) on ice.

-

Isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet by acid extraction with 0.2 M H₂SO₄ overnight at 4°C.

-

Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.

-

-

Western Blotting:

-

Quantify protein concentration using a BCA assay.

-

Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3, anti-H3K27me3).

-

Use an antibody against a total histone (e.g., anti-H3) as a loading control.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the methylation mark signal to the total H3 signal.

-

Compare the normalized values across different treatment conditions.

-

Visualizations: Pathways and Workflows

JMJD3 (KDM6B) is a key regulator of inflammatory gene expression. It is induced by the NF-κB signaling pathway and acts to remove the repressive H3K27me3 mark from the promoters of inflammatory genes, thereby activating their transcription.

Caption: Role of JMJD3 in the NF-κB inflammatory signaling pathway.

The characterization of a novel JMJD inhibitor follows a logical progression from initial biochemical validation to complex cellular and in vivo models.

Caption: Workflow for JMJD inhibitor characterization.

The human JMJD family can be organized into several subfamilies based on sequence homology and substrate specificity. Understanding these relationships is key to interpreting inhibitor selectivity data.

Caption: Major subfamilies of the JMJD histone demethylases.

References

- 1. IOX1, Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. JIB 04 |Jumonji histone demethylase inhibitor | Hello Bio [hellobio.com]

- 11. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of JmjC Domain-Containing Enzymes in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of gene expression is orchestrated by a complex interplay of regulatory elements, with histone modifications taking center stage. Among the key players in this epigenetic symphony are the Jumonji C (JmjC) domain-containing enzymes, a large family of histone demethylases that dynamically regulate the methylation status of histones, thereby influencing chromatin structure and gene transcription. This technical guide provides an in-depth exploration of the core functions of JmjC enzymes in gene regulation, offering insights into their mechanisms, involvement in signaling pathways, and the experimental methodologies used to study them.

Core Principles of JmjC Enzyme Function

JmjC domain-containing proteins are a diverse superfamily of enzymes characterized by the presence of a conserved JmjC domain, an evolutionarily conserved β-barrel structure.[1] The majority of these enzymes function as histone lysine demethylases (KDMs), catalyzing the removal of methyl groups from lysine residues on histone tails.[2]

Mechanism of Action: JmjC demethylases are Fe(II) and α-ketoglutarate (αKG)-dependent oxygenases.[3][4] The demethylation reaction occurs via a hydroxylation reaction where αKG, oxygen, and Fe(II) are utilized to produce succinate and CO2.[3] This process results in an unstable hemiaminal intermediate, which then breaks down to release formaldehyde and the demethylated histone product.[3] Unlike the LSD family of demethylases, JmjC enzymes can remove mono-, di-, and tri-methylation marks from lysine residues.[5]

Classification and Substrate Specificity: The human genome encodes over 30 JmjC domain-containing proteins, which are categorized into several subfamilies based on sequence homology and domain architecture.[4][6] Each subfamily exhibits distinct substrate specificity, targeting different histone lysine residues and methylation states. This specificity is crucial for their diverse roles in regulating gene expression.

Quantitative Insights into JmjC Enzyme Activity and Inhibition

The following tables summarize key quantitative data related to the catalytic activity of select JmjC enzymes and the potency of their inhibitors. This information is critical for understanding their biological function and for the development of targeted therapeutics.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (μM⁻¹min⁻¹) | Reference(s) |

| KDM5B | H3K4me3 peptide | 4 | 2.0 | 0.5 | [7] |

| KDM5B | 2-oxoglutarate | 9 | 1.9 | 0.21 | [7] |

| ccKDM5B | H3(1-15)K4me3 peptide | 0.5 | N/A | N/A | [8] |

| KDM6A | H3K27me3 peptide | N/A | N/A | N/A | [9] |

| KDM6B | H3K27me3 peptide | N/A | N/A | N/A | [9] |

Table 1: Kinetic Parameters of Selected JmjC Domain-Containing Enzymes. N/A indicates that the specific value was not provided in the cited sources.

| Inhibitor | Target Enzyme(s) | IC_50_ | Assay Type | Reference(s) |

| JIB-04 | KDM4A-E, KDM5A | KDM4A-E: 290–1100 nM; KDM5A: 230 nM | ELISA | [10] |

| QC-6352 | KDM4A, KDM4B, KDM4C, KDM4D | 104 nM, 56 nM, 35 nM, 104 nM | N/A | [11] |

| Compound 12 | KDM4B, KDM5B | 31 nM, 23 nM | AlphaScreen | [10] |

| Compound 28 | KDM4D | 23 nM | AlphaLISA | [10] |

| IOX1 | Broad-spectrum 2OG oxygenase inhibitor | 0.2 μM (in vitro), 87 μM (in cells) | N/A | [2] |

| 2,4-PDCA | JMJD2A, KDM5B, KDM6A | JMJD2A: 1.4 μM; KDM5B: 3 μM | N/A | [4] |

| GSK-J1 | KDM6A/B | N/A | N/A | [4] |

| YUKA1 | KDM5A | 2.66 μM | N/A | [4] |

| Toxoflavin | KDM4A | N/A | N/A | [4] |

Table 2: Inhibitor Potency (IC_50_) against JmjC Domain-Containing Enzymes. N/A indicates that the specific value was not provided in the cited sources.

JmjC Enzymes in Cellular Signaling and Disease

JmjC enzymes are integral components of various signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

p53 Signaling Pathway: Several JmjC proteins interact with and regulate the tumor suppressor p53. For instance, JMJD5 interacts with the p53 DNA-binding domain and negatively regulates its activity, impacting the expression of p53 downstream targets involved in cell cycle control and DNA repair.[12][13] JMJD3 (KDM6B) is recruited to p53-bound promoters and enhancers in a p53-dependent manner, suggesting a role in p53-mediated transcriptional regulation.[14] Furthermore, JMJD6 has been shown to hydroxylate p53 at lysine 382, antagonizing its acetylation and repressing its transcriptional activity.[15]

NF-κB Signaling Pathway: The NF-κB signaling pathway, a key regulator of inflammation, is also modulated by JmjC enzymes. The activated NF-κB-JMJD3 signaling axis can enhance the expression of NF-κB-related inflammatory genes by demethylating H3K27me3 at their promoters.[16]

Role in Cancer: The aberrant expression and activity of JmjC enzymes are frequently observed in various cancers. They can act as either oncogenes or tumor suppressors depending on the cellular context.[5][17] For example, KDM4A is overexpressed in several cancers and promotes tumorigenesis, while KDM2A can have a tumor-suppressive role in myeloid leukemias.[2][17] Their involvement in cancer has made them attractive targets for drug development.[9]

Signaling Pathway Diagram: JmjC Enzyme Regulation of p53

Caption: Regulation of the p53 signaling pathway by JmjC domain-containing enzymes.

Experimental Protocols for Studying JmjC Enzymes

A variety of in vitro and in vivo techniques are employed to investigate the function of JmjC enzymes. Below are detailed methodologies for key experiments.

In Vitro Histone Demethylase Assay

This protocol describes a general method for measuring the enzymatic activity of a JmjC histone demethylase in vitro.[3][18]

Materials:

-

Recombinant JmjC enzyme

-

Methylated histone substrate (e.g., biotinylated H3K4me3 peptide)

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20

-

Detection reagents (specific to the chosen detection method)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of the JmjC enzyme in Assay Buffer.

-

Add 5 µL of the enzyme dilutions to the wells of a 384-well plate.

-

Initiate the reaction by adding 5 µL of the methylated histone substrate (e.g., 100 nM final concentration) to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the demethylated product using one of the following methods:

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Add a mixture of AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product and Streptavidin-coated Donor beads.[19][20] The proximity of the beads upon binding to the biotinylated substrate results in a chemiluminescent signal.

-

Mass Spectrometry: Terminate the reaction and analyze the reaction mixture by mass spectrometry to quantify the demethylated peptide.[21][22]

-

Radioactivity-based assay: Use a ³H-labeled methylated histone substrate and measure the release of radiolabeled formaldehyde.[3]

-

Antibody-based detection (Western Blot or ELISA): Use an antibody specific to the demethylated histone mark to detect the product.[3]

-

Experimental Workflow: In Vitro Histone Demethylase Assay (AlphaLISA)

Caption: Workflow for an in vitro histone demethylase assay using AlphaLISA detection.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications and JmjC enzymes.[6][23]

Materials:

-

Cells or tissue of interest

-

Formaldehyde (for cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

Specific antibody against the JmjC enzyme or the histone modification of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the protein of interest or the location of the histone modification.

Experimental Workflow: ChIP-seq for Histone Modifications

Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Mass Spectrometry for Histone Modification Analysis

Mass spectrometry (MS) is the gold standard for the comprehensive and quantitative analysis of histone post-translational modifications (PTMs).[22][24]

Procedure Overview:

-

Histone Extraction: Isolate histones from cell nuclei.

-

Protein Digestion: Digest the histones into smaller peptides using a protease like trypsin. To facilitate analysis of the lysine-rich histone tails, chemical derivatization (e.g., propionylation) is often performed before and after digestion to block lysine residues from cleavage and improve chromatographic properties.[5][22]

-

Liquid Chromatography (LC)-MS/MS: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify the peptides and their modifications based on their mass-to-charge ratio and fragmentation patterns. Quantify the relative abundance of different PTMs.

Conclusion and Future Directions

JmjC domain-containing enzymes are critical regulators of the epigenetic landscape, playing essential roles in a wide array of biological processes and disease states. Their ability to dynamically reverse histone methylation provides a crucial layer of control over gene expression. The development of potent and specific inhibitors for these enzymes holds significant promise for novel therapeutic interventions, particularly in oncology.

Future research will likely focus on further elucidating the substrate specificity and regulatory mechanisms of individual JmjC enzymes, exploring their non-histone substrates and catalysis-independent functions, and developing the next generation of highly selective inhibitors for clinical applications. The continued application of advanced experimental techniques, such as high-resolution mass spectrometry and single-cell ChIP-seq, will undoubtedly provide deeper insights into the complex world of JmjC-mediated gene regulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Studies of H3K4me3 demethylation by KDM5B/Jarid1B/PLU1 reveals strong substrate recognition in vitro and identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalysis by KDM6 Histone Demethylases – A Synergy between the Non-Heme Iron(II) Center, Second Coordination Sphere, and Long-Range Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]

- 12. JMJD5 interacts with p53 and negatively regulates p53 function in control of cell cycle and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Jmjd5 functions as a regulator of p53 signaling during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Histone Lysine Demethylase JMJD3/KDM6B Is Recruited to p53 Bound Promoters and Enhancer Elements in a p53 Dependent Manner | PLOS One [journals.plos.org]

- 15. JMJD6 promotes colon carcinogenesis through negative regulation of p53 by hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Effects of GSK-J4 on Global Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GSK-J4, a potent and cell-permeable inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (KDM) family, on global histone methylation. GSK-J4 is a widely used chemical probe to investigate the role of H3K27me3 demethylases in various biological processes.

Core Mechanism of Action

GSK-J4 is the ethyl ester prodrug of GSK-J1.[1] It is rapidly hydrolyzed by cellular esterases to its active form, which primarily targets the KDM6 subfamily of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[2][3] These enzymes are responsible for removing methyl groups from trimethylated and dimethylated lysine 27 on histone H3 (H3K27me3/me2), a mark predominantly associated with transcriptional repression. By inhibiting these demethylases, GSK-J4 leads to an increase in global H3K27me3 levels, thereby reinforcing the repressive state of target gene promoters.[3][4]

Quantitative Data: Inhibitory Activity of GSK-J4

The inhibitory potency of GSK-J4 has been quantified across various enzymatic and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | Assay Type | IC50 (µM) | Reference |

| KDM6B (JMJD3) | AlphaLISA | 8.6 | [5] |

| KDM6A (UTX) | AlphaLISA | 6.6 | [5] |

| KDM5B | Cell-based | Similar to KDM6B | [5][6] |

| KDM4C | Cell-based | Similar to KDM6B | [5][6] |

| Cellular Process/Cell Line | Assay Type | IC50 (µM) | Reference |

| TNF-α Production (Human Macrophages) | Cytokine Release Assay | 9 | [1][2][7] |

| Y79 Retinoblastoma Cells | Cell Viability (48h) | 0.68 | [8] |

| WERI-Rb1 Retinoblastoma Cells | Cell Viability (48h) | 2.15 | [8] |

Effects on Global and Locus-Specific Histone Methylation

The primary and most consistently reported effect of GSK-J4 is the increase in global levels of H3K27me3. However, its impact on other histone marks can be context-dependent.

| Histone Mark | Effect | Cellular Context | Reference |

| H3K27me3 | Increase | General, Differentiating Embryoid Bodies, AML cells | [3][4][9][10][11] |

| H3K27me1 | Decrease | Prostate Cancer Cells | [12] |

| H3K4me3 | Increase | Promoters of raldh1 and raldh3 in Dendritic Cells | [13] |

| H3K27me3 | Decrease | Promoters of specific genes in some Prostate Cancer Xenografts | [14] |

Signaling Pathways Modulated by GSK-J4

GSK-J4 treatment influences several critical signaling pathways, primarily through the epigenetic regulation of key pathway components.

Caption: GSK-J4 inhibits KDM6A/B, leading to increased H3K27me3 and altered gene expression, which in turn modulates multiple signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the effects of GSK-J4.

Cell Culture and GSK-J4 Treatment

-

Cell Lines: Various cell lines are used, including cancer cell lines (e.g., retinoblastoma, prostate cancer, acute myeloid leukemia) and primary cells (e.g., human macrophages).[4][8][15]

-

Reagent Preparation: GSK-J4 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[8] Final concentrations for cell treatment range from the low micromolar (e.g., 0.2 µM) to higher micromolar (e.g., 30 µM) range, depending on the cell type and experimental endpoint.

-

Treatment Protocol: Cells are seeded and allowed to adhere or stabilize. The culture medium is then replaced with fresh medium containing the desired concentration of GSK-J4 or a vehicle control (equal volume of DMSO). Incubation times vary from a few hours to several days (e.g., 24, 48, 72 hours).[8][12]

Western Blot Analysis for Global Histone Methylation

This protocol is used to quantify changes in total histone methylation levels.

-

Histone Extraction: Following GSK-J4 treatment, cells are harvested and histones are extracted using an acid extraction protocol or a commercial kit.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the histone mark of interest (e.g., anti-H3K27me3, anti-H3K27me1) and a loading control (e.g., anti-total Histone H3).[11][12]

-

Detection: After incubation with a corresponding secondary antibody (e.g., HRP-conjugated), the signal is detected using a chemiluminescent substrate.

-

Quantification: Densitometry analysis is performed to quantify the level of the specific histone modification relative to the total histone H3 level.[11]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the enrichment of a specific histone mark at a particular genomic locus (e.g., a gene promoter).

-

Cross-linking: Cells treated with GSK-J4 are fixed with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the histone mark of interest (e.g., anti-H3K27me3) or a control IgG.[15][16]

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the gene promoter of interest to quantify the enrichment of the histone mark.[16]

Caption: A typical experimental workflow to assess the impact of GSK-J4 on histone methylation and cellular function.

References

- 1. adooq.com [adooq.com]

- 2. selleckchem.com [selleckchem.com]

- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]

- 8. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Jhdm-IN-1 in Cancer Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epigenetic landscape of cancer is a burgeoning field of research, offering novel therapeutic avenues that target the machinery of gene regulation rather than the genetic code itself. Among the key players in this landscape are histone demethylases, enzymes that dynamically regulate gene expression by removing methyl groups from histone proteins. The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) have emerged as a critical family of enzymes in this process, with their dysregulation being implicated in the progression of numerous cancers. This technical guide provides an in-depth overview of Jhdm-IN-1, a small molecule inhibitor of the JHDM family, and its significance in cancer epigenetics research.

Core Concept: Inhibition of JHDM and its Impact on Cancer

JHDM enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the demethylation of lysine residues on histones.[1] Different JHDM subfamilies exhibit specificity for different lysine residues and methylation states. For instance, members of the JMJD2 subfamily are known to demethylate di- and trimethylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). These histone marks are crucial for regulating chromatin structure and gene expression. H3K9me3 is a hallmark of condensed, transcriptionally silent heterochromatin, while H3K36me3 is associated with actively transcribed gene bodies.

In many cancers, the overexpression of certain JHDMs leads to the aberrant removal of repressive histone marks from oncogenes, promoting their transcription and driving tumor growth. Conversely, they can also remove activating marks from tumor suppressor genes, leading to their silencing. Therefore, inhibiting JHDM activity with small molecules like this compound presents a promising therapeutic strategy to reprogram the cancer epigenome and restore normal gene expression patterns.

Quantitative Data for this compound

This compound, also known as Compound 1, has been characterized as a potent inhibitor of several JmjC domain-containing enzymes. The following tables summarize its inhibitory activity (IC50 values), providing a clear comparison of its potency against various targets.

Table 1: Inhibitory Activity of this compound against JHDM Family Members

| Target Enzyme | IC50 (μM) |

| JMJD2C | 3.4 |

| JMJD2A | 4.3 |

| JMJD2E | 5.9 |

| PHF8 | 10 |

| JMJD3 | 43 |

Table 2: Inhibitory Activity of this compound against Other Dioxygenases and LSD1

| Target Enzyme | IC50 (μM) |

| FIH | 22 |

| PHD1 | 54 |

| PHD2 | 83 |

| PHD3 | 31 |

| LSD1 | 620 |

Data compiled from publicly available sources.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of JHDM enzymes, leading to an increase in the methylation levels of their respective histone substrates. This alteration in the histone code can reactivate silenced tumor suppressor genes and repress the expression of oncogenes. The following diagram illustrates the general signaling pathway affected by this compound.

References

Unveiling GSK-J1 and GSK-J4: Potent Inhibitors of Jumonji Domain-Containing Histone Demethylases

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Chemical Properties, Structure, and Mechanism of Action of Key JHDM Inhibitors.

While a specific molecule denoted as "Jhdm-IN-1" is not prominently documented in publicly available scientific literature, a critical class of inhibitors for Jumonji domain-containing histone demethylases (JHDMs) is represented by GSK-J1 and its cell-permeable prodrug, GSK-J4. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of these widely studied research compounds, which are instrumental in investigating the therapeutic potential of targeting histone demethylation.

Chemical Properties and Structure

GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of H3K27 histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] Due to its polar carboxylate group, GSK-J1 has limited cell permeability. To overcome this, GSK-J4, an ethyl ester derivative, was developed.[4] GSK-J4 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[4]

Below is a summary of the key chemical properties of GSK-J1 and GSK-J4.

| Property | GSK-J1 | GSK-J4 |

| IUPAC Name | 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid | Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate |

| Molecular Formula | C₂₂H₂₃N₅O₂ | C₂₄H₂₇N₅O₂ |

| Molecular Weight | 389.45 g/mol [2] | 417.50 g/mol [5] |

| CAS Number | 1373422-53-7[2] | 1373423-53-0[5] |

| Appearance | Solid[3] | Crystalline solid[4] or semisolid |

| Solubility | Soluble in DMSO and ethanol[2] | Soluble in DMSO and ethanol[5] |

| SMILES | O=C(O)CCNC1=NC(N2CCC3=CC=CC=C3C2)=NC(C4=CC=CC=N4)=C1 | CCOC(=O)CCNC1=NC(N2CCC3=CC=CC=C3C2)=NC(C4=CC=CC=N4)=C1 |

Biological Activity and Inhibitory Profile

GSK-J1 acts as a competitive inhibitor with respect to the co-substrate α-ketoglutarate.[6] It occupies the active site of the JmjC domain, thereby preventing the demethylation of histone H3 at lysine 27 (H3K27).[6] The inhibitory activity of GSK-J1 and its prodrug GSK-J4 has been characterized in various assays.

| Inhibitor | Target | IC₅₀ | Assay Type |

| GSK-J1 | JMJD3 (KDM6B) | 60 nM[1][3][6] | Cell-free |

| GSK-J1 | UTX (KDM6A) | 53 nM[2] | Cell-free |

| GSK-J1 | KDM5B | 170 nM[2] | Cell-free |

| GSK-J1 | KDM5C | 550 nM[2] | Cell-free |

| GSK-J1 | KDM5A | 6,800 nM[2] | Cell-free |

| GSK-J4 | TNF-α production | 9 µM[7][8] | In primary human macrophages |

Experimental Protocols

In Vitro Histone Demethylase Inhibition Assay (AlphaScreen)

A common method to determine the in vitro potency of JHDM inhibitors is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). The following provides a generalized protocol based on published studies:

-

Reaction Setup: The demethylase reaction is typically performed in a buffer containing HEPES, a salt (e.g., KCl), and co-factors such as Fe(II) and ascorbate.

-

Enzyme and Substrate: A purified recombinant JHDM enzyme (e.g., JMJD3) is incubated with a biotinylated histone H3 peptide substrate containing the trimethylated lysine of interest (e.g., H3K27me3).

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., GSK-J1) are added to the reaction mixture.

-

Initiation of Demethylation: The reaction is initiated by the addition of the co-substrate, α-ketoglutarate.

-

Detection: After a defined incubation period, the reaction is stopped, and AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (e.g., H3K27me2) and streptavidin-coated donor beads are added. In the presence of the demethylated product, the beads are brought into proximity, generating a chemiluminescent signal that is measured. The IC₅₀ value is calculated from the dose-response curve.

Cellular Assay for TNF-α Production

To assess the cellular activity of JHDM inhibitors, the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in primary human macrophages is a widely used assay.[8]

-

Cell Culture: Primary human macrophages are cultured in appropriate media.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., GSK-J4) for a specified period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and TNF-α production.

-

Quantification of TNF-α: After an incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of TNF-α inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathway

GSK-J1/J4 exerts its biological effects by inhibiting the demethylase activity of JMJD3 and UTX. This leads to an increase in the levels of H3K27me3, a histone mark associated with transcriptional repression. The inhibition of JHDM activity can modulate the expression of genes involved in inflammation, cell differentiation, and cancer progression.[9][10]

Figure 1: Mechanism of action of GSK-J4.

The diagram above illustrates the workflow of GSK-J4's action. The prodrug enters the cell and is converted to the active inhibitor GSK-J1. GSK-J1 then inhibits the histone demethylases JMJD3 and UTX, leading to an accumulation of the repressive H3K27me3 mark and subsequent repression of target gene transcription.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]

- 9. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

Jhdm-IN-1 supplier and purchasing information for research

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing Jhdm-IN-1, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). This document provides in-depth information on sourcing and purchasing this compound, its biochemical properties, detailed experimental protocols, and the key signaling pathways it modulates.

Supplier and Purchasing Information

This compound is commercially available from a variety of reputable suppliers catering to the research community. When purchasing, it is crucial to consider the purity of the compound, which is typically offered at ≥98% or higher, to ensure experimental reproducibility. The compound is usually supplied as a solid and should be stored at -20°C for long-term stability. For experimental use, it is often dissolved in dimethyl sulfoxide (DMSO).

Below is a summary of purchasing information from prominent suppliers. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| MedchemExpress | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >98% |

| GlpBio | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >97% |

| Selleck Chemicals | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >99% |

| Cayman Chemical | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | ≥98% |

| Adooq Bioscience | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >98% |

| Apexbt | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >98% |

| Tocris Bioscience | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >98% |

Biochemical Activity and Target Profile

This compound is a broad-spectrum inhibitor of the JmjC domain-containing histone demethylase family. Its inhibitory activity has been characterized against several members of this family, with varying potencies. The half-maximal inhibitory concentration (IC50) values are crucial for designing experiments and interpreting results.

| Target Demethylase | IC50 (μM) |

| JMJD2C | 3.4[1] |

| JMJD2A | 4.3[1] |

| JMJD2E | 5.9[1] |

| PHF8 | 10[1] |

| JMJD3 | 43[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Histone Demethylase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of this compound against a specific JmjC domain-containing histone demethylase. This assay can be adapted for various detection methods, including those based on the detection of formaldehyde, a byproduct of the demethylation reaction, or antibody-based detection of the demethylated histone substrate (e.g., AlphaLISA).[1][2][3]

Materials:

-

Recombinant human JMJD2A, JMJD2C, JMJD3, or PHF8 enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3K9me3, H3K36me3)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20)

-

Detection reagents (e.g., formaldehyde detection reagent, or AlphaLISA acceptor beads and streptavidin-donor beads)

-

96-well microplate

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the recombinant histone demethylase enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the demethylation reaction by adding the biotinylated histone peptide substrate.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and proceed with the chosen detection method:

-

Formaldehyde Detection: Add the formaldehyde detection reagent and measure the fluorescence or absorbance according to the manufacturer's instructions.

-

AlphaLISA: Add AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated histone mark, followed by streptavidin-donor beads. Read the signal on a compatible plate reader.

-

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines, such as the KYSE-150 esophageal squamous cell carcinoma line.

Materials:

-

KYSE-150 cells (or other cancer cell lines of interest)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Signaling Pathways and Mechanisms of Action

This compound exerts its cellular effects by inhibiting histone demethylases that play critical roles in various signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the key pathways modulated by the primary targets of this compound.

This compound inhibits JMJD2A, leading to increased levels of the repressive H3K9me3 mark. In cancer cells, particularly glioma and prostate cancer, JMJD2A is known to activate the Akt-mTOR pathway, promoting cell growth and proliferation.[3] Additionally, JMJD2A can interact with the transcription factor ETV1 to upregulate oncogenes like YAP1, contributing to tumorigenesis.[4]

This compound's inhibition of JMJD2C can impact cancer progression through multiple pathways. JMJD2C is a downstream target of the Wnt/β-catenin signaling pathway and also acts as a coactivator for β-catenin, creating a positive feedback loop that drives the expression of proliferation-associated genes.[5] Under hypoxic conditions, JMJD2C functions as a coactivator for HIF-1α, enhancing the transcription of genes involved in metastasis.[6]

JMJD3 is a key regulator of inflammatory responses and is implicated in various cancers. Its expression is induced by pro-inflammatory transcription factors like NF-κB and STATs. JMJD3, in turn, acts as a coactivator for these factors, amplifying the inflammatory signal by demethylating the repressive H3K27me3 mark at the promoters of inflammatory genes.[7][8] By inhibiting JMJD3, this compound can potentially dampen these inflammatory processes and impact tumor progression.

PHF8 is a histone demethylase that plays a crucial role in the cellular response to hypoxia. It activates the master transcriptional regulator of the hypoxic response, HIF-1α. By demethylating repressive histone marks such as H3K9me2 at the promoters of HIF-1α target genes, PHF8 facilitates their transcription.[9] These target genes are involved in critical processes for tumor progression, including angiogenesis and cell survival. Inhibition of PHF8 by this compound can therefore disrupt these adaptive responses to low oxygen conditions.

Conclusion

This compound is a valuable tool for investigating the roles of JmjC domain-containing histone demethylases in health and disease. This guide provides a foundational understanding of its procurement, application in key assays, and the cellular pathways it influences. Researchers are encouraged to consult the primary literature for further details and to optimize protocols for their specific experimental systems.

References

- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AlphaLISA JMJD3 Histone H3-Lysine 27 demethylase assay | Revvity [revvity.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. epigentek.com [epigentek.com]

- 7. researchgate.net [researchgate.net]

- 8. Histone Demethylase (H3K4) Activity Quantification Assay Kit, Research Kits - Epigenetics [epigenhub.com]

- 9. Histone Demethylase Screening, Demethylase Screening - Epigenetics [epigenhub.com]

Methodological & Application

Application Notes and Protocols for JmjC Histone Demethylase Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression. The methylation status of histone lysine residues is dynamically controlled by the interplay of histone methyltransferases (writers) and histone demethylases (erasers). The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs) represent a major family of these "erasers," which remove methyl groups from mono-, di-, and trimethylated lysine residues on histones H3 and H4. The dysregulation of JmjC demethylases has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

Small molecule inhibitors targeting the JmjC domain demethylases are powerful tools for studying the biological roles of these enzymes and for exploring their therapeutic potential. These inhibitors typically function by competing with the co-substrate α-ketoglutarate at the catalytic site of the enzyme. This application note provides a comprehensive overview and detailed protocols for the use of a representative JmjC histone demethylase inhibitor, referred to here as Jhdm-IN-1, in cell culture experiments. While the specific characteristics of any novel inhibitor must be empirically determined, the principles and methods outlined below provide a robust framework for its investigation.

Mechanism of Action

JmjC domain-containing histone demethylases are Fe(II) and α-ketoglutarate-dependent oxygenases. They catalyze the removal of a methyl group from a lysine residue on a histone tail through an oxidative process. Small molecule inhibitors, such as the conceptual this compound, are typically designed to chelate the active site iron or compete with the α-ketoglutarate co-substrate, thereby blocking the demethylase activity of the enzyme. This inhibition leads to an increase in the methylation levels of the specific histone marks targeted by the inhibited JmjC enzyme. For instance, inhibition of a KDM4 subfamily member would be expected to increase H3K9me3 and/or H3K36me3 levels.

Data Presentation

The following table summarizes the inhibitory activities of several known JmjC demethylase inhibitors. This data can serve as a reference for designing experiments with a new inhibitor like this compound.

| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Assay Potency (µM) | Reference |

| JIB-04 | Pan-JmjC inhibitor | KDM4A: 230, KDM5A: 330, KDM6B: 160 | ~1-5 µM for antiproliferative effects | [1] |

| GSK-J1 | KDM6A/B (UTX/JMJD3) | KDM6B: 60 | Induces apoptosis in cancer cells at ~1-10 µM | [1] |